2-(4-bromobenzyl)-5-phenyl-2H-tetraazole
Description
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Properties
Molecular Formula |
C14H11BrN4 |
|---|---|
Molecular Weight |
315.17 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl]-5-phenyltetrazole |
InChI |
InChI=1S/C14H11BrN4/c15-13-8-6-11(7-9-13)10-19-17-14(16-18-19)12-4-2-1-3-5-12/h1-9H,10H2 |
InChI Key |
WIBZAFXCZULLSV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
A representative procedure involves reacting 5-phenyl-1H-tetrazole (1.0 equiv) with 4-bromobenzyl bromide (1.2 equiv) in acetonitrile under reflux, using potassium carbonate (2.5 equiv) as a base. The reaction typically completes within 12–24 hours, yielding 2-(4-bromobenzyl)-5-phenyl-2H-tetrazole in 65–78% yield after purification by flash chromatography.
Key Variables:
-
Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.
-
Base : K₂CO₃ outperforms weaker bases like NaHCO₃ due to superior deprotonation efficiency.
-
Temperature : Reflux conditions (80–100°C) are critical for overcoming kinetic barriers.
Copper-Catalyzed Coupling Reactions
Copper-mediated cross-coupling offers a regioselective pathway. For example, 5-phenyl-2H-tetrazole reacts with 4-bromobenzylboronic acid in the presence of Cu₂O (5 mol%) under oxygen atmosphere in DMSO at 100°C.
Optimized Protocol
Mechanistic Insight:
Copper facilitates oxidative coupling by activating the tetrazole nitrogen, enabling electrophilic aromatic substitution (EAS) with the 4-bromobenzyl group.
[3+2] Cycloaddition between nitriles and azides provides an alternative route. For instance, 4-bromobenzyl cyanide reacts with sodium azide under acidic conditions to form the tetrazole ring, followed by phenyl group introduction via Suzuki coupling.
Stepwise Synthesis:
-
Cycloaddition : 4-Bromobenzyl cyanide + NaN₃ → 5-(4-bromobenzyl)-1H-tetrazole (ZnBr₂ catalysis, 110°C, 12 h, 82% yield).
-
Arylation : Pd-catalyzed coupling with phenylboronic acid yields the final product (75% yield).
Comparative Analysis of Methods
Advantages and Limitations:
-
N-Alkylation : Simple setup but moderate yields.
-
Copper Catalysis : High efficiency but requires inert conditions.
-
Cycloaddition : Scalable but involves multi-step synthesis.
Purification and Characterization
-
Purification : Flash chromatography (silica gel, ethyl acetate/hexane 1:3) resolves regioisomers.
-
Characterization :
Challenges and Optimization
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